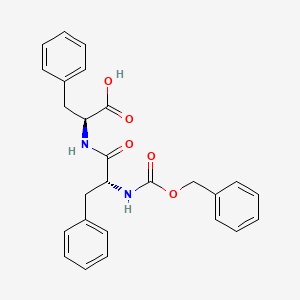

3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-D-alanyl)-L-alanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fenil-N-(3-fenil-N-((fenilmetoxil)carbonil)-D-alanil)-L-alanina es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos fenilo y una porción de carbamato.

Métodos De Preparación

La síntesis de 3-Fenil-N-(3-fenil-N-((fenilmetoxil)carbonil)-D-alanil)-L-alanina típicamente involucra múltiples pasos, incluyendo la protección de grupos funcionales, reacciones de acoplamiento y pasos de desprotección. Una ruta sintética común involucra el uso de aminoácidos protegidos y reactivos de acoplamiento de péptidos para formar el enlace peptídico deseado. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, como el control de la temperatura, el pH y el tiempo de reacción.

Análisis De Reacciones Químicas

3-Fenil-N-(3-fenil-N-((fenilmetoxil)carbonil)-D-alanil)-L-alanina puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Agentes reductores como el hidruro de aluminio y litio se pueden utilizar para reducir grupos funcionales específicos dentro del compuesto.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, particularmente en los grupos fenilo, utilizando reactivos como el hidróxido de sodio o compuestos halogenados.

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

3-Fenil-N-(3-fenil-N-((fenilmetoxil)carbonil)-D-alanil)-L-alanina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.

Biología: El compuesto se puede utilizar en estudios relacionados con la química de proteínas y péptidos, incluyendo las interacciones enzima-sustrato y el plegamiento de proteínas.

Industria: Se puede utilizar en la producción de productos químicos especiales y materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de 3-Fenil-N-(3-fenil-N-((fenilmetoxil)carbonil)-D-alanil)-L-alanina involucra su interacción con dianas moleculares como enzimas o receptores. La estructura del compuesto le permite unirse a sitios específicos en estas dianas, potencialmente inhibiendo o modulando su actividad. Las vías involucradas pueden incluir la transducción de señales, los procesos metabólicos o las interacciones proteína-proteína.

Comparación Con Compuestos Similares

Compuestos similares a 3-Fenil-N-(3-fenil-N-((fenilmetoxil)carbonil)-D-alanil)-L-alanina incluyen otros péptidos y derivados de péptidos con grupos fenilo y porciones de carbamato. Estos compuestos pueden tener propiedades químicas similares pero difieren en su actividad biológica y aplicaciones.

Actividad Biológica

3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-D-alanyl)-L-alanine is a synthetic compound with a complex molecular structure, characterized by multiple phenyl groups and amino acid components, specifically L-alanine and D-alanine. Its molecular formula is C26H26N2O5, and it has a molecular weight of 446.503 g/mol. The compound's unique structure enhances its stability and solubility, making it a candidate for various applications in medicinal chemistry and biochemistry.

- Molecular Formula : C26H26N2O5

- Molecular Weight : 446.503 g/mol

- LogP : 3.51 (indicating moderate lipophilicity)

- CAS Number : 13122-91-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the phenylmethoxycarbonyl protective group, which is essential for enhancing the compound's stability and solubility.

Interaction Studies

Preliminary studies suggest that this compound may interact with various biological targets, including:

- Enzymes : Potential binding affinity to enzymes involved in metabolic pathways.

- Receptors : Possible interactions with neurotransmitter receptors.

These interactions can be assessed using techniques such as surface plasmon resonance or fluorescence spectroscopy, which help determine binding kinetics and affinities.

Pharmacological Implications

The compound's structural complexity may confer distinct biological activities not observed in simpler analogs. Its moderate lipophilicity suggests potential for effective cellular uptake and interaction with lipid membranes, which is crucial for pharmacological efficacy.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Acetyl-L-Alanine | C5H9NO2 | Simple acetylation at the amine group |

| Phenylalanine | C9H11NO2 | Contains an additional benzene ring affecting solubility |

| Dipeptide Phenylalanine-Alanine | C15H18N2O3 | Direct dipeptide structure without additional modifications |

The dual amino acid composition combined with the phenylmethoxycarbonyl group enhances both stability and solubility compared to simpler compounds, which may lead to improved biological activity.

Case Studies

Research has indicated that compounds similar to this compound exhibit significant biological activities. For instance:

- ClpXP Protease Inhibition : Studies on phenyl esters have shown that they can bind covalently to the active site of ClpP, surpassing previous inhibitors in potency and selectivity. This suggests that derivatives of amino acid-based compounds may also exhibit similar inhibitory effects on proteases, potentially leading to new therapeutic strategies against antibiotic-resistant bacteria .

- Neurotransmitter Receptor Interaction : The structural features of this compound may allow it to modulate neurotransmitter systems, making it a candidate for further exploration in neuropharmacology .

Propiedades

Número CAS |

74086-66-1 |

|---|---|

Fórmula molecular |

C26H26N2O5 |

Peso molecular |

446.5 g/mol |

Nombre IUPAC |

(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C26H26N2O5/c29-24(27-23(25(30)31)17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)28-26(32)33-18-21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,27,29)(H,28,32)(H,30,31)/t22-,23+/m1/s1 |

Clave InChI |

JNRHNGGTJOBXHL-PKTZIBPZSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.